5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMUAFAQHGKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2O1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Medicinal Chemistry Applications of Furo[2,3-b]pyridine Scaffolds
The following technical guide details the medicinal chemistry applications, synthetic strategies, and structure-activity relationships (SAR) of the furo[2,3-b]pyridine scaffold.
Technical Guide for Drug Discovery & Development
Executive Summary
The furo[2,3-b]pyridine scaffold represents a privileged heterocyclic core in modern medicinal chemistry, serving as a bioisostere for indole, quinoline, and furopyrimidine systems.[1] Distinguished by its planar architecture and the presence of a pyridine nitrogen at position 7 (N7), this scaffold offers unique physicochemical properties—specifically, the ability to accept hydrogen bonds in the kinase hinge region while maintaining a lower lipophilicity profile compared to its carbocyclic analogues.
This guide analyzes the scaffold’s utility in targeting IRAK4 , CDK2 , and PI3K/AKT pathways, providing field-proven synthetic protocols and optimization strategies to mitigate common liabilities such as high clearance and poor solubility.
Core Physicochemical Advantages
| Property | Furo[2,3-b]pyridine Advantage | Impact on Drug Design |
| H-Bonding | N7 acts as a specific H-bond acceptor. | Critical for hinge-binding in kinase domains (e.g., interaction with backbone NH). |
| Lipophilicity | Lower cLogP than indole/benzofuran. | Improved aqueous solubility and reduced non-specific protein binding. |
| Metabolic Stability | Pyridine ring reduces electron density. | Decreased susceptibility to oxidative metabolism (CYP450) compared to electron-rich indoles. |
| Geometry | Planar, rigid bicyclic system. | Ideal for intercalation or fitting into narrow hydrophobic clefts. |
Synthetic Strategies & Methodologies
The construction of the furo[2,3-b]pyridine core typically follows two major retrosynthetic disconnections: the annulation of a furan ring onto a functionalized pyridine (Method A) or the construction of the pyridine ring onto a furan precursor (Method B). Method A is preferred in medicinal chemistry due to the commercial availability of substituted pyridines.
Strategic Workflow (Graphviz)
Caption: Standard synthetic workflow for accessing 3-amino-furo[2,3-b]pyridine scaffolds via Thorpe-Ziegler cyclization.
Detailed Experimental Protocol
Target: Synthesis of 3-amino-2-ethoxycarbonyl-furo[2,3-b]pyridine (Key Intermediate). Rationale: This protocol utilizes the Thorpe-Ziegler cyclization, a self-validating method where the formation of the fluorescent amino-furan product confirms success.
Reagents:
-
2-Chloronicotinonitrile (1.0 eq)
-
Ethyl glycolate (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Sodium Ethoxide (NaOEt, 1.0 M in EtOH) or Potassium tert-butoxide (KOtBu)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Ether Formation (
):-
Dissolve 2-chloronicotinonitrile (10 mmol) and ethyl glycolate (11 mmol) in anhydrous DMF (20 mL).
-
Add
(20 mmol) and heat the mixture to 80°C under atmosphere for 4–6 hours. -
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Disappearance of the nitrile starting material and appearance of a more polar spot indicates the intermediate ether formation.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add NaOEt solution (12 mmol) or solid KOtBu (12 mmol) slowly.
-
Heat to 60–80°C for 2 hours. The basic conditions trigger the attack of the methylene carbon (activated by the ester) onto the nitrile carbon.
-
Observation: The solution often darkens or becomes fluorescent due to the formation of the extended conjugated system.
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-cold water (100 mL). The product often precipitates as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from Ethanol/DMF if necessary.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the methylene protons of the glycolate and the appearance of a broad singlet (
) around 5.0–7.0 ppm.
-
Medicinal Chemistry Applications & Case Studies
Case Study 1: IRAK4 Inhibitors (Inflammation)
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical node in the innate immune response.[2] Inhibitors are sought for rheumatoid arthritis and lupus.[3]
Challenge: Early hits often suffer from high clearance (metabolic instability) and poor Lipophilic Ligand Efficiency (LLE). Solution: The dihydrofuro[2,3-b]pyridine scaffold was utilized to improve physicochemical properties over earlier quinazoline-based hits.
Signaling Pathway Context (IRAK4):
Caption: IRAK4 signaling cascade leading to cytokine production. Inhibition at IRAK4 blocks downstream NF-κB activation.
Structure-Activity Relationship (SAR) Optimization: Data derived from Eur. J. Med. Chem. 2023, 258, 115616.[4]
| Compound | Structure Note | IC50 (IRAK4) | Clearance (Cl) | LLE | Outcome |
| Hit (16) | Initial dihydrofuro[2,3-b]pyridine | 243 nM | N/A | < 3 | Moderate potency, poor efficiency. |
| Comp 21 | Optimized substituents | 6.2 nM | 43 mL/min/kg | 5.4 | Potent, but high metabolic clearance.[2][4] |
| Lead (38) | Polarity adjustment (Solubilizing group) | 7.3 nM | 12 mL/min/kg | 6.0 | Balanced profile: High potency, low clearance, good bioavailability (F=21%). |
Key Insight: The furo[2,3-b]pyridine core provided the necessary vector to project substituents into the ribose pocket of the kinase, while the N7 nitrogen likely formed a water-mediated or direct H-bond in the hinge region, enhancing selectivity.
Case Study 2: CDK2 and PI3K/AKT Inhibitors (Oncology)
In oncology, the planar aromatic furo[2,3-b]pyridine system acts as an effective ATP-competitive inhibitor.
-
CDK2 Inhibition: Substituted 3-amino-furo[2,3-b]pyridines (e.g., Compound 14) have shown
values in the sub-micromolar range (0.93 µM). The planar system intercalates well, mimicking the adenine ring of ATP. -
PI3K/AKT: Dual inhibitors utilizing this scaffold have demonstrated antiproliferative activity against breast cancer lines (MCF-7, HS 578T). The scaffold serves as a rigid linker, orienting pharmacophores to interact with the P-loop and catalytic residues.
References
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 2023.[4]
-
Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. BenchChem, 2024.
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules (via PMC), 2022.
-
Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 2010.
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Molecular Diversity, 2024.[5]
Sources
- 1. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 4. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. It covers the compound's chemical identity, synthesis, characterization, applications—particularly in the development of kinase inhibitors—and essential safety information.
Core Chemical Identifiers and Properties
This compound is a halogenated heterocyclic compound featuring a furo[2,3-b]pyridine core. This scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines and its ability to form key interactions with biological targets.[1][2] The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions, while the dimethoxymethyl group at the 2-position acts as a protected aldehyde, allowing for subsequent functionalization.
The primary identifiers and physicochemical properties of the related compound, 5-bromo-2-(dimethoxymethyl)pyridine, are summarized below.
| Identifier | Value | Source |
| CAS Number | 1150632-94-2 | [3][4] |
| Molecular Formula | C₈H₁₀BrNO₂ | [3][4] |
| Molecular Weight | 232.07 g/mol | [3][4] |
| IUPAC Name | 5-bromo-2-(dimethoxymethyl)pyridine | [4] |
| SMILES | COC(C1=NC=C(Br)C=C1)OC | [3] |
| MDL Number | MFCD20486718 | [4] |
Synthesis and Mechanistic Insights
The synthesis of furo[2,3-b]pyridines can be approached in two primary ways: constructing the furan ring onto a pre-existing pyridine structure or building the pyridine ring onto a furan precursor.[5] A common and effective strategy involves the palladium-catalyzed cross-coupling of ortho-iodoacetoxypyridines with alkynes, followed by an electrophilic cyclization to form the fused furan ring.[5]
Representative Synthetic Workflow
Below is a conceptual workflow illustrating the key transformations required.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Experimental Design:
-
Palladium-Catalyzed Coupling: Reactions like the Sonogashira coupling are chosen for their high efficiency and functional group tolerance, enabling the crucial C-C bond formation between the pyridine core and the alkyne that will form the furan ring.
-
Intramolecular Cyclization: This step is key to forming the bicyclic system. The choice of base and solvent is critical to promote the desired ring closure over competing side reactions.
-
Directed Bromination: The use of an electrophilic brominating agent like N-Bromosuccinimide (NBS) allows for selective halogenation at the electron-rich 5-position of the furo[2,3-b]pyridine scaffold, installing the essential handle for further diversification.
Applications in Drug Discovery
The furo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[2] Kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of diseases like cancer and inflammatory disorders.[8][9] The structure of this compound makes it an ideal intermediate for creating libraries of potential drug candidates.
Role as a Key Building Block
The true utility of this compound lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The bromine atom at the C5 position is a reactive site for Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents. This is a proven strategy for exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of kinase inhibitors.[1][8]
Caption: Diversification of the core intermediate into potential kinase inhibitors.
This strategic functionalization has been successfully applied to develop potent inhibitors for various kinases, including:
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key target for treating inflammatory and autoimmune diseases.[9]
-
CDC-like Kinases (CLKs): Implicated in various cellular processes and disease states.[10]
Quality Control and Characterization
Ensuring the purity and structural integrity of this compound is paramount for its use in synthesis. Standard analytical techniques are employed for its characterization. While a complete public dataset for this specific molecule is scarce, analysis would be based on well-established principles for related structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of atoms and the presence of key functional groups, such as the distinct signals for the aromatic protons, the acetal proton, and the methoxy groups.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition of the molecule.[11]
-
Infrared (IR) Spectroscopy: Used to identify characteristic vibrations of functional groups within the molecule, such as C-H, C=N, and C-O bonds. Studies on related substituted pyridines show characteristic bands for C-H valence oscillations in the 3000-3100 cm⁻¹ region.[12]
Safety and Handling
Chemicals of this class require careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for the title compound is not available, data from closely related bromo-pyridines provide essential guidance.
Hazard Identification (based on analogous compounds):
-
Skin Irritation (Category 2): Causes skin irritation.[13][14]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[13][14]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[13][14]
-
Acute Toxicity (Oral): May be harmful if swallowed.[15]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[14][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[13]
-
Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store locked up.[13][14]
References
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]
-
PubChem. 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. [Link]
-
MySkinRecipes. 5-Bromo-2-(dimethoxymethyl)pyridine. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
PubChem. 5-Bromo-2,3-difluoropyridine. [Link]
-
European Journal of Medicinal Chemistry. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. [Link]
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-bromo-2-(dimethoxymethyl)pyridine 95% | CAS: 1150632-94-2 | AChemBlock [achemblock.com]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. downloads.ossila.com [downloads.ossila.com]
Harnessing the Potential of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine: A Technical Guide for Modern Drug Discovery
Executive Summary
The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural resemblance to 7-azaindole makes it a valuable isostere for developing novel therapeutics, particularly as a hinge-binding template for kinase inhibitors[1][2]. This guide focuses on 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine , a strategically functionalized derivative poised to serve as a versatile starting point for drug discovery campaigns. While direct biological data on this specific molecule is sparse, its architecture, featuring two distinct and orthogonally reactive functional groups, presents a powerful platform for the rapid synthesis of diverse chemical libraries. This document provides a comprehensive technical overview of its synthetic utility, strategic potential for library generation, and promising therapeutic applications in oncology and inflammation, grounded in the extensive research conducted on the broader furo[2,3-b]pyridine class.
Introduction: The Furo[2,3-b]pyridine Scaffold – A Privileged Core
The furo[2,3-b]pyridine scaffold is a fused heterocyclic system comprising an electron-deficient pyridine ring and an electron-rich furan ring[1]. This electronic arrangement confers unique properties that are highly attractive for medicinal chemistry. It is increasingly recognized as a valuable isosteric replacement for promiscuous scaffolds like 7-azaindole, offering a pathway to novel chemical matter with potentially improved selectivity and physicochemical properties[1]. Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects[2][3][4][5]. The strategic importance of this scaffold is underscored by its successful application in developing inhibitors for critical disease-related targets, most notably protein kinases[1][4].
Section 1: Synthesis and Chemical Versatility
The primary value of this compound lies in its synthetic accessibility and the strategic placement of its functional groups. While numerous methods exist for constructing the core furo[2,3-b]pyridine ring system[6], a concise and scalable 4-step synthesis has been reported, which is ideal for producing functionalized cores for structure-activity relationship (SAR) studies[1].
A plausible and efficient route to the title compound would start from a suitably substituted pyridine precursor, leading to the formation of the fused furan ring. The resulting molecule possesses two key handles for chemical diversification:
-
The 5-Bromo Group : This serves as a classic and reliable handle for a wide range of palladium-mediated cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents to probe the SAR at this position.
-
The 2-(Dimethoxymethyl) Group : This acetal acts as a stable protecting group for a formyl (aldehyde) functionality. Under mild acidic conditions, it can be readily deprotected to reveal the aldehyde, which is a versatile functional group for subsequent modifications, including reductive amination, Wittig reactions, and condensations.
Section 2: A Blueprint for Chemical Library Synthesis
The true drug discovery potential of this compound is realized through systematic library synthesis. The orthogonal nature of its two key functional groups allows for controlled, stepwise, or parallel diversification.
Workflow 1: Diversification at the 5-Position via Suzuki-Miyaura Coupling
This workflow leverages the bromo group for C-C bond formation, a cornerstone of modern medicinal chemistry. The Suzuki reaction is particularly valuable due to its mild conditions and tolerance of a wide range of functional groups.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 eq.), under an inert atmosphere.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality: The choice of a palladium(0) catalyst is critical for the oxidative addition step with the aryl bromide. The base is required to activate the boronic acid for the transmetalation step. A degassed, aqueous solvent system is often optimal for reaction kinetics and stability of the catalytic species[7].
Workflow 2: Diversification at the 2-Position via Reductive Amination
This workflow first unmasks the aldehyde and then uses it to introduce a diverse range of amine-containing fragments.
Exemplary Protocol: Deprotection and Reductive Amination
-
Acetal Deprotection: Dissolve the furo[2,3-b]pyridine starting material in a mixture of tetrahydrofuran (THF) and an aqueous acid (e.g., 1N HCl). Stir at room temperature until LC-MS analysis indicates complete conversion to the aldehyde. Neutralize the reaction carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Reductive Amination:
-
To a solution of the crude aldehyde in a suitable solvent (e.g., dichloromethane or methanol), add the desired primary or secondary amine (1.0-1.2 eq.).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent. Purify the product via column chromatography.
-
Causality: Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for the iminium ion intermediate, and tolerant of the acidic conditions often used to catalyze imine formation, making the reaction a convenient one-pot procedure.
Section 3: High-Potential Therapeutic Targets
The furo[2,3-b]pyridine scaffold has shown significant promise against several important therapeutic target classes. A library derived from our starting material would be well-positioned for screening in these areas.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets, and their deregulation is implicated in numerous diseases, especially cancer and inflammatory disorders[1]. The furo[2,3-b]pyridine core acts as an effective "hinge-binder," mimicking the adenine region of ATP to occupy the enzyme's active site[1].
-
Target Example: IRAK4 (Interleukin-1 Receptor-Associated Kinase 4)
-
Relevance: IRAK4 is a critical kinase in the innate immune response, regulating downstream NF-κB and MAPK signaling. Its inhibition is a promising strategy for treating inflammatory and autoimmune diseases[4].
-
Evidence: A series of inhibitors based on a related dihydrofuro[2,3-b]pyridine scaffold demonstrated potent IRAK4 inhibition with IC₅₀ values in the single-digit nanomolar range. The lead compound was orally efficacious in an LPS-induced mouse model of inflammation[4].
-
Anticancer Applications
Multiple studies have highlighted the potent cytotoxic activity of furo[2,3-b]pyridine derivatives against various cancer cell lines.
-
Evidence:
-
Newly synthesized furo[2,3-b]pyridines have shown potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231)[3][8][9].
-
Other derivatives exhibited promising cytotoxicity with high selectivity for tumor cells over normal fibroblasts[10].
-
Molecular docking studies suggest potential interactions with key cancer targets like the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2)[3][8][9].
-
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Thiophene-bearing furo[2,3-b]pyridines | Various tumor lines | <20 µM | [10] |
| Chalcone-derived furo[2,3-b]pyridines | MCF-7, MDA-MB-231 | Potent cytotoxicity | [3][8] |
Section 4: A Framework for a Drug Discovery Campaign
A successful drug discovery program starting with this compound would follow a logical, multi-stage screening cascade.
Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)
This primary assay is a robust, colorimetric method to assess the general cytotoxic or cytostatic effects of a compound library on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized furo[2,3-b]pyridine library in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 to 100 µM) and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each active compound.
Trustworthiness: This protocol is self-validating through the inclusion of both positive and negative controls. Reproducibility is ensured by running experiments in triplicate and repeating them independently. Hits from this primary screen would then advance to more specific target-based or phenotypic assays.
Conclusion and Future Directions
This compound represents a highly valuable, yet underexplored, starting point for drug discovery. Its true potential is not as a final bioactive agent, but as a versatile chemical scaffold. The presence of two distinct, synthetically tractable functional groups provides a robust platform for the creation of large, diverse, and novel chemical libraries. Based on the extensive validation of the furo[2,3-b]pyridine core in the scientific literature, these libraries are primed for the discovery of potent and selective modulators of high-value therapeutic targets, particularly protein kinases involved in cancer and inflammation. Future efforts should focus on the parallel synthesis of a focused library and its systematic evaluation in well-defined phenotypic and target-based assays to unlock the full therapeutic potential of this promising scaffold.
References
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. National Center for Biotechnology Information. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
-
[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. [Link]
-
Several furo[2,3-b]pyridine derivatives of potent value. ResearchGate. [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. PubMed. [Link]
-
Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
-
ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. [Link]
-
Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. Semantic Scholar. [Link]
-
Synthesis, transformations and biological properties of furo[2,3-b]pyridines. SpringerLink. [Link]
-
Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. PubMed. [Link]
-
Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. ScienceDirect. [Link]
-
Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. [Link]
-
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. National Center for Biotechnology Information. [Link]
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 4. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives [aabu.edu.jo]
Methodological & Application
Application Note: Hydrolysis of Dimethoxymethyl Group to Aldehyde in Furo[2,3-b]pyridine Scaffolds
Abstract & Strategic Significance
The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and quinoline in kinase inhibitors, antiviral agents, and CNS-active compounds. A critical synthetic junction for this scaffold is the generation of the carbaldehyde functionality, often masked as a dimethoxymethyl acetal to survive prior lithiation or cyclization steps.
Hydrolyzing this acetal to the aldehyde (
-
Deactivation: The basic pyridine nitrogen (
) protonates rapidly in acidic media. The resulting pyridinium cation is strongly electron-withdrawing, destabilizing the oxocarbenium transition state and significantly retarding hydrolysis compared to benzene analogs. -
Lability: While the fused system is aromatic, the furan ring is susceptible to ring-opening (polymerization) under harsh, prolonged acidic conditions, particularly if the reaction stalls due to the deactivation described above.
This guide provides a field-proven, self-validating protocol to navigate this stability/reactivity window, ensuring high yields and reproducibility.
Mechanistic Insight & Reaction Pathway[1][2]
To troubleshoot this reaction, one must visualize the competition between the unproductive protonation (of the pyridine nitrogen) and the productive protonation (of the acetal oxygen).
The "Pyridine Drag" Effect
In standard acid hydrolysis, the rate-limiting step is the formation of the oxocarbenium ion. In furo[2,3-b]pyridine:
-
Step 1 (Fast): Acid (
) protonates the Pyridine N (N1). -
Consequence: The molecule becomes positively charged.[1]
-
Step 2 (Slow): A second proton must protonate the acetal methoxy group. However, the cationic ring repels this second proton and destabilizes the subsequent positive oxocarbenium intermediate.
Implication for Protocol: You cannot simply "add catalytic acid" and wait. You need a stoichiometric excess of acid (to cover the pyridine base) and sufficient solvent polarity to stabilize the dicationic transition state, or heat to overcome the activation energy barrier.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the "N-Protonated Trap" which necessitates specific optimization of acid concentration and temperature.
Protocol Optimization: The Variables
Before starting, select your Method based on substrate sensitivity.
| Variable | Recommendation | Rationale |
| Solvent System | THF : 3M HCl (2:1) | Furo[2,3-b]pyridines are lipophilic. THF ensures substrate solubility, while water is the reagent. Do not use MeOH/EtOH (pushes equilibrium back to acetal). |
| Acid Source | HCl (aq) or H₂SO₄ | HCl is volatile (easy workup). H₂SO₄ is non-nucleophilic. Avoid weak acids (Acetic acid) unless the substrate is extremely fragile; they often fail to drive the reaction in pyridines. |
| Temperature | 50°C - 60°C | Room temperature is often insufficient due to the "Pyridine Drag" effect. Gentle heating drives the equilibrium. |
| Time | 1 - 4 Hours | Monitor by LCMS. Prolonged heating (>12h) risks furan ring opening. |
Standard Operating Procedure (SOP)
Method A: Robust Hydrolysis (Recommended)
Best for: Stable furo[2,3-b]pyridine substrates requiring complete conversion.
Materials
-
Substrate: Dimethoxymethyl-furo[2,3-b]pyridine (1.0 equiv)
-
Solvent: Tetrahydrofuran (THF), HPLC Grade
-
Reagent: 3M Hydrochloric Acid (HCl)
-
Quench: Saturated Aqueous Sodium Bicarbonate (
)[2]
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the acetal substrate in 10 mL of THF .
-
Note: Ensure the solution is clear. If not, add more THF or minimal DMSO.
-
-
Acid Addition: Add 5 mL of 3M HCl dropwise at room temperature.
-
Observation: The solution may warm slightly or turn yellow (formation of pyridinium salt).
-
-
Reaction: Heat the mixture to 50°C using an oil bath. Stir vigorously.
-
Checkpoint: Monitor by TLC or LCMS after 1 hour.
-
Target Signal: Disappearance of acetal peak (+32 mass units vs aldehyde) and appearance of Aldehyde peak (M+H) or Aldehyde Hydrate (M+18).
-
-
Workup (Critical):
-
Cool the reaction to room temperature.[3]
-
Neutralization: Slowly pour the reaction mixture into a beaker containing 30 mL of Saturated NaHCO₃ and 30 mL of Ethyl Acetate . Stir until gas evolution ceases and pH is ~8.
-
Why? You must deprotonate the pyridine nitrogen to extract the product into the organic layer.
-
-
Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.
-
Drying: Combine organic layers, wash with Brine, dry over anhydrous
, and concentrate in vacuo. -
Storage: The resulting aldehyde may be unstable. Store under Nitrogen/Argon at -20°C or use immediately in the next step.
Method B: Mild Transacetalization (Backup)
Best for: Substrates with acid-sensitive side chains (e.g., Boc groups, esters).
-
Dissolve substrate in Acetone (wet) containing 5% water.
-
Add 10 mol% Iodine (
) or 20 mol% Pyridinium p-toluenesulfonate (PPTS) . -
Stir at Room Temperature. The acetone acts as a "scavenger" for methanol, driving the equilibrium.
Quality Control & Data Interpretation
| Technique | Acetal (Starting Material) | Aldehyde (Product) |
| 1H NMR | Singlet at | Diagnostic Singlet at |
| LCMS (ESI+) | ||
| TLC | Higher | Lower |
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Reaction Stalled (<50% Conv) | Pyridine ring deactivation is too strong. | Increase temperature to Reflux (65°C) . Increase acid concentration to 6M HCl . |
| Substrate Precipitates | Solubility failure upon adding acid. | Add 1,4-Dioxane as co-solvent instead of THF (higher boiling point, better solubility). |
| New Impurities (Degradation) | Furan ring opening or Aldehyde oxidation. | Switch to Method B (Acetone/Iodine). Perform reaction under inert atmosphere ( |
| Product stuck in Aqueous | Pyridine not neutralized. | Ensure pH of aqueous layer is >8 during extraction. Use DCM/Isopropanol (3:1) for extraction if product is polar. |
References
-
General Acetal Deprotection: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Pyridine-2-Carboxaldehyde Synthesis: Synthesis of pyridine-2-carboxaldehyde thiosemicarbazones. Google Patents, RU2198875C2.
- Furo[2,3-b]pyridine Chemistry: Shiotani, S. Furopyridines: Synthesis and Properties. Heterocycles1997, 45, 975. (Classic review on the stability of the scaffold).
-
Mild Iodine Method: Sun, J. et al. Efficient Deprotection of Acetals under Neutral Conditions. Tetrahedron Letters2004 , 45, 3369.
-
Anhydrous Conditions (ZnCl2): Chang, C. et al. Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl2. Synthetic Communications1992 , 22, 1217.[4]
Sources
- 1. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
Application Note: Buchwald-Hartwig Amination of 5-Bromo-furo[2,3-b]pyridine
This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity protocol for the functionalization of the 5-bromo-furo[2,3-b]pyridine scaffold.
Executive Summary & Strategic Rationale
The furo[2,3-b]pyridine scaffold is a critical bioisostere of the indole and 7-azaindole systems, widely utilized in kinase inhibitors (e.g., IRAK4, FGFR) to improve solubility and metabolic stability. The introduction of amine functionalities at the C5 position is synthetically challenging due to two competing factors:
-
Electronic Deactivation: The fused pyridine ring is electron-deficient, facilitating oxidative addition but reducing the nucleophilicity of the resulting amine product.
-
Catalyst Poisoning: The pyridine nitrogen (N7) possesses a lone pair capable of coordinating to the Palladium center (
-donation), potentially arresting the catalytic cycle by forming stable, non-reactive Pd(II)-substrate complexes.
This protocol utilizes Sterically Demanding Biaryl Phosphine Ligands (Dialkylbiarylphosphines) to overcome N-coordination and facilitate the reductive elimination step.
Mechanistic Insight & Catalyst Selection
To ensure a self-validating system, one must understand the failure modes. The diagram below illustrates the standard cycle versus the specific "Trap" associated with furo[2,3-b]pyridines.
Catalytic Cycle & Inhibition Pathway
Figure 1: Catalytic cycle highlighting the competitive coordination trap (Red) typical of azaindole/furopyridine scaffolds. Bulky ligands prevent this off-cycle equilibrium.
Optimization Matrix
The following data summarizes the optimization of reaction parameters for 5-bromo-furo[2,3-b]pyridine.
| Parameter | Condition A (Standard) | Condition B (High Activity) | Condition C (Sensitive Groups) |
| Catalyst Source | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | BINAP (7.5 mol%) | XPhos or BrettPhos (4-6 mol%) | tBuBrettPhos (4 mol%) |
| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | t-Amyl Alcohol |
| Temp/Time | 100°C / 12h | 90°C / 2-4h | 80°C / 6h |
| Yield (Avg) | 45-60% | 85-95% | 70-80% |
| Notes | Slow; requires high temp. | Recommended for robust substrates. | Use for esters/nitriles. |
Key Insight: First-generation ligands like BINAP often fail to prevent the pyridine nitrogen from coordinating to Pd. XPhos and BrettPhos provide the necessary steric bulk to shield the metal center, ensuring the cycle proceeds to amine binding.
Validated Experimental Protocol
Objective: Coupling of 5-bromo-furo[2,3-b]pyridine with a secondary cyclic amine (e.g., Morpholine/Piperidine).
Materials
-
Substrate: 5-bromo-furo[2,3-b]pyridine (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) – Purple solid
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) – White crystals
-
Base: Sodium tert-butoxide (NaOtBu) – Must be stored in glovebox or desiccator
-
Solvent: Anhydrous 1,4-Dioxane (Sparged with Argon for 15 min)
Step-by-Step Procedure
1. Pre-Complexation (Crucial for Reproducibility):
-
In a vial, mix Pd₂(dba)₃ (2 mol%) and XPhos (4-5 mol%) in a small volume of dioxane (1 mL/mmol substrate).
-
Heat at 60°C for 3-5 minutes.
-
Validation Check: The solution should turn from dark purple to a deep chestnut brown/orange. This confirms the formation of the active L-Pd(0) species.
2. Reaction Assembly:
-
To a dry reaction tube (Schlenk or microwave vial) equipped with a stir bar, add:
-
5-bromo-furo[2,3-b]pyridine (1.0 equiv, e.g., 200 mg)
-
NaOtBu (1.5 equiv)
-
-
Note: If the amine is a solid, add it now. If liquid, add later.
-
Evacuate and backfill with Argon (3 cycles).
3. Addition & Initiation:
-
Add the pre-formed Catalyst/Ligand solution via syringe.
-
Add the remaining solvent (Total concentration: 0.15 – 0.2 M).
-
Add the liquid Amine (1.2 equiv).
-
Seal the vessel.
4. Execution:
-
Heat the reaction block to 90°C .
-
Stir vigorously (800+ rpm). Mass transfer is critical for the heterogeneous base (NaOtBu).
-
Time: Typically complete in 2–4 hours.
5. Monitoring (TLC/LCMS):
-
TLC Eluent: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product is often highly fluorescent (blue/cyan) compared to the non-fluorescent starting bromide.
-
LCMS:[1] Look for [M+H]⁺.[2] Note that the product may ionize poorly in acidic mobile phases if the amine is very basic; use basic mode if available.
6. Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Concentrate the filtrate.
-
Purify via Flash Chromatography (Silica gel, Gradient 0-50% EtOAc/Hexanes).
Troubleshooting & "Self-Validating" Checks
| Observation | Diagnosis | Corrective Action |
| Reaction stays Purple | Catalyst death (Pd black formation) or failure to ligate. | Ensure Ligand:Pd ratio is >2:1. Check solvent dryness. Use pre-complexation step. |
| Starting Material Stalls (~50%) | Catalyst poisoning by product or substrate. | Switch to BrettPhos or RuPhos (higher stability). Add 2nd portion of catalyst after 2h. |
| Dehalogenation (M-Br → M-H) | Switch solvent from Dioxane to Toluene . Reduce temperature to 80°C. | |
| Low Yield with Primary Amines | Bis-arylation occurring.[3][4] | Use BrettPhos (highly selective for mono-arylation). Increase amine equivalents to 2.0. |
References
-
Buchwald-Hartwig Amination (General Overview)
-
Ligand Selection for Heterocycles (BrettPhos/XPhos)
-
Amination of 5-Membered Heterocycles (Analogous Systems)
-
Synthesis of Furo[2,3-b]pyridine Derivatives
-
BenchChem Protocol (Bromopyridine Analogues)
-
"Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine."[6]
-
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 13. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction
This compound is a key building block in the development of novel therapeutics and agrochemicals.[1] Its utility in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, makes it a valuable intermediate for creating diverse molecular architectures.[1] However, achieving high yields in its synthesis can be challenging. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues you may encounter.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields in the synthesis of furo[2,3-b]pyridine scaffolds can often be attributed to several factors, primarily incomplete reaction, side product formation, or degradation of the product. Let's break down the possibilities:
-
Incomplete Cyclization: The formation of the furan ring is a critical step. If you are using a strategy involving the cyclization of a substituted pyridine, the reaction conditions are paramount. For instance, in related copper-catalyzed cyclizations, incomplete conversion can occur if the catalyst is not sufficiently active or if the reaction temperature is too low.[2][3]
-
Recommendation: Ensure your reagents are pure and your solvents are anhydrous, as trace amounts of water can quench catalysts and reagents. Consider screening different copper catalysts or increasing the reaction temperature in small increments.
-
-
Side Reactions: The bromination step is prone to the formation of di-brominated or other isomeric byproducts.[4]
-
Recommendation: The choice of brominating agent and reaction conditions is crucial. Using a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine can offer better control.[5] Careful control of stoichiometry and temperature is also essential.
-
-
Product Instability: The furo[2,3-b]pyridine core can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition during workup or purification.
-
Recommendation: Aim for a neutral workup procedure whenever possible. When purification by column chromatography is necessary, consider using a silica gel that has been neutralized with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
-
Question 2: I am observing significant amounts of an impurity with a similar mass to my product. How can I identify and minimize it?
Answer: An impurity with a similar mass often suggests the formation of a constitutional isomer. In the context of furo[2,3-b]pyridine synthesis, this could arise from a lack of regioselectivity in the cyclization or bromination steps.
-
Isomeric Fused Rings: Depending on your starting materials, cyclization could potentially lead to the formation of the isomeric furo[3,2-b]pyridine.
-
Recommendation: The synthetic strategy you employ will largely dictate the regioselectivity. Strategies that build the furan ring onto a pre-functionalized pyridine generally offer better control.[6] Carefully review your synthetic route and consider if alternative starting materials could enforce the desired regiochemistry.
-
-
Bromine Position Isomers: If the bromination is performed on the pre-formed furo[2,3-b]pyridine, there is a possibility of bromination at other positions on the pyridine or furan ring.
-
Recommendation: Directing groups on the starting material can heavily influence the position of bromination. If your substrate lacks strong directing groups, you may need to introduce one temporarily (a protecting group) to ensure regioselectivity, which can be removed in a later step.
-
Question 3: My purification by column chromatography is difficult, with the product co-eluting with impurities or showing significant streaking.
Answer: Purification challenges with nitrogen-containing heterocycles like pyridines are common due to their basicity and polarity.
-
Streaking on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the product peak.
-
Recommendation: As mentioned earlier, deactivating the silica gel by pre-treating it with a solution containing a small percentage (e.g., 1-2%) of triethylamine in your eluent system can significantly improve the chromatography.
-
-
Co-elution of Impurities: If impurities have very similar polarity to your desired product, separation by standard column chromatography may be ineffective.
-
Recommendation: Consider alternative purification techniques. Recrystallization can be highly effective if a suitable solvent system can be found. Alternatively, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may provide the necessary resolution.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for the synthesis of the furo[2,3-b]pyridine core? The optimal solvent will depend on the specific synthetic route. For many cross-coupling and cyclization reactions leading to this scaffold, polar aprotic solvents like DMF, dioxane, or THF are commonly used.[7][8] It is always recommended to perform small-scale trials to determine the best solvent for your particular reaction.
-
How can I effectively monitor the progress of my reaction? Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. Using a combination of UV visualization and staining (e.g., potassium permanganate) can help to visualize all components of the reaction mixture. For more quantitative analysis, HPLC or GC-MS can be employed.
-
Are there alternative synthetic routes to this compound? Yes, several strategies can be envisioned for the synthesis of the furo[2,3-b]pyridine core.[6] One common approach involves the construction of the furan ring onto a pre-existing pyridine derivative. Another involves building the pyridine ring onto a furan precursor.[6] The choice of route will depend on the availability and cost of starting materials, as well as the desired substitution pattern.
Visualizing the Synthetic Pathway and Troubleshooting
A potential synthetic approach and a troubleshooting workflow are outlined in the diagrams below.
Caption: A workflow for troubleshooting low product yield.
Key Experimental Parameters
The following table summarizes key parameters that should be considered for optimization based on analogous syntheses found in the literature.
| Parameter | Recommended Range/Value | Rationale and Reference |
| Brominating Agent | NBS or Pyridine Tribromide | To improve regioselectivity and avoid over-bromination compared to liquid bromine. [5] |
| Cyclization Catalyst | Copper(I) or Palladium(II) salts | Commonly used for the formation of furan rings in related systems. [2][3][6] |
| Solvent for Cyclization | Anhydrous THF, Dioxane, or DMF | Polar aprotic solvents are generally effective for these types of reactions. [7][8] |
| Reaction Temperature | 25 °C to 100 °C | The optimal temperature will depend on the specific reagents and catalysts used. Start at room temperature and gradually increase if the reaction is slow. |
| Purification Eluent Modifier | 1-2% Triethylamine in Hexane/Ethyl Acetate | To neutralize the silica gel and prevent product tailing during column chromatography. |
Detailed Experimental Protocols
The following are generalized protocols based on common synthetic strategies for related compounds. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of the Furo[2,3-b]pyridine Core via Cyclization
This protocol is a conceptual outline based on common strategies and should be optimized.
-
Reaction Setup: To a solution of the appropriate substituted pyridine precursor (e.g., a 2-alkynyl-3-hydroxypyridine) in an anhydrous solvent (e.g., THF), add the catalyst (e.g., a copper(I) salt) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), potentially with the addition of triethylamine to the eluent.
Protocol 2: Bromination of the Furo[2,3-b]pyridine Core
This protocol assumes the furo[2,3-b]pyridine core has already been synthesized.
-
Reaction Setup: Dissolve the furo[2,3-b]pyridine substrate in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath and add the brominating agent (e.g., NBS) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as described in Protocol 1.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Heterocyclic Letters. (2021). An efficient and simple synthesis of 2-amino-5-bromopyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2005). An efficient alternative route to 3,6-disubstituted-furo[2,3-d]pyrimidin-2-one analogues. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-2-(dimethoxymethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
ResearchGate. (n.d.). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Retrieved from [Link]
-
ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]
-
PMC. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
PubMed. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-(dimethoxymethyl)pyridine [myskinrecipes.com]
- 2. An efficient alternative route to 3,6-disubstituted-furo[2,3-d]pyrimidin-2-one analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. heteroletters.org [heteroletters.org]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
Part 1: Hazard Assessment and Chemical Profile
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine is a complex organic molecule with key structural features that dictate its handling and disposal requirements. An understanding of these features is paramount to appreciating the causality behind the recommended disposal protocols.
-
Halogenated Heterocycle: The presence of a bromine atom on the furo[2,3-b]pyridine core classifies this compound as a halogenated organic waste.[1][2] Such compounds are subject to specific disposal regulations due to their potential to form persistent and harmful byproducts if not managed correctly.[3] Upon combustion, for instance, there is a potential to generate hydrogen bromide and nitrogen oxides, necessitating specialized incineration facilities.[4]
-
Pyridine Moiety: Pyridine and its derivatives are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[5][6] Similar brominated pyridines are classified as causing skin and eye irritation, and may cause respiratory irritation.[4][7] Therefore, it is prudent to handle this compound with the same level of caution.
-
Acetal Group: The dimethoxymethyl group is an acetal. Acetals are generally stable under basic and neutral conditions but can hydrolyze under acidic conditions to yield an aldehyde and an alcohol.[8][9] While chemical deactivation prior to disposal is a theoretical possibility, it is often complex and can generate additional waste streams. For halogenated compounds, direct disposal via incineration is the preferred and most common method.
Table 1: Key Chemical and Hazard Identifiers
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₀BrNO₃ | [10] |
| Molecular Weight | 272.095 g/mol | [10] |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation | [4][7] |
| Waste Classification | Halogenated Organic Waste | [1][2] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling any chemical, and particularly important for compounds with irritant properties.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11]
-
Skin Protection: An appropriately buttoned lab coat is mandatory. Handle the compound with chemically resistant gloves (e.g., nitrile or butyl rubber, always check manufacturer compatibility charts).[5] Contaminated gloves should be removed and disposed of as chemical waste.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[5]
Part 3: Disposal Protocol - A Step-by-Step Guide
The primary directive for the disposal of this compound is to manage it as a halogenated organic waste . Do not attempt to dispose of this chemical down the drain or in regular solid waste.[12]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[1]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic solids. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").[13]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[1] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.
Step 2: Waste Accumulation
-
Solid Waste: Transfer any unused solid this compound directly into the designated halogenated organic solid waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated halogenated organic liquid waste container. Ensure the solvent is also a halogenated organic (e.g., dichloromethane). If dissolved in a non-halogenated solvent, it must still be treated as halogenated waste.
-
Storage: Keep the waste container closed at all times except when adding waste.[13] Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.[5][13]
Step 3: Spill Management
Accidental spills should be handled promptly and safely.
-
Small Spills (Solid): For small spills within a fume hood, carefully sweep the solid material into a container for disposal as halogenated organic waste.[14] Avoid generating dust.[11] Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is full or is no longer needed, contact your institution's EHS or hazardous waste management office to schedule a pickup.[13]
-
Incineration: this compound will be disposed of by a licensed hazardous waste facility, typically through high-temperature incineration.[1][15] This method is designed to destroy the organic molecule and scrub harmful combustion byproducts.
Diagram 1: Disposal Workflow for this compound
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. Acetal - Wikipedia [en.wikipedia.org]
- 10. This compound; [abichem.com]
- 11. echemi.com [echemi.com]
- 12. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. abbviecontractmfg.com [abbviecontractmfg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
